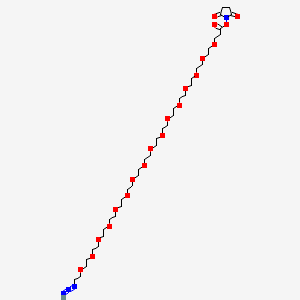
N3-Peg15-CH2CH2NH2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N3-Peg15-CH2CH2NH2 is a compound that belongs to the class of polyethylene glycol (PEG) derivatives. It is characterized by a polyethylene glycol chain with fifteen ethylene glycol units, terminated with an azide group (N3) on one end and an amine group (CH2CH2NH2) on the other. This compound is known for its versatility and is widely used in various scientific and industrial applications due to its biocompatibility and functional groups that allow for further chemical modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N3-Peg15-CH2CH2NH2 typically involves the following steps:
Polymerization of Ethylene Oxide: The process begins with the polymerization of ethylene oxide to form polyethylene glycol with a specific chain length.
Functionalization with Azide Group: The hydroxyl end groups of the polyethylene glycol are converted to azide groups using reagents such as sodium azide in the presence of a catalyst.
Introduction of Amine Group: The other end of the polyethylene glycol chain is functionalized with an amine group through a reaction with ethylenediamine under controlled conditions.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Types of Reactions:
Substitution Reactions: The azide group (N3) can undergo substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Click Chemistry: The azide group is particularly useful in click chemistry, where it reacts with alkynes to form triazoles under mild conditions.
Amine Reactions: The amine group (CH2CH2NH2) can participate in reactions such as acylation, alkylation, and formation of amides and imines.
Common Reagents and Conditions:
Substitution Reactions: Sodium azide, alkynes, and copper catalysts are commonly used.
Click Chemistry: Copper(I) catalysts and alkynes are used under mild conditions.
Amine Reactions: Acyl chlorides, alkyl halides, and aldehydes are commonly used reagents.
Major Products:
Triazoles: Formed from click chemistry reactions.
Amides and Imines: Formed from reactions involving the amine group.
Scientific Research Applications
N3-Peg15-CH2CH2NH2 has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of various functionalized PEG derivatives.
Biology: Employed in the modification of biomolecules for improved solubility and stability.
Medicine: Utilized in drug delivery systems to enhance the bioavailability and reduce the immunogenicity of therapeutic agents.
Industry: Applied in the production of hydrogels, coatings, and other materials with specific properties
Mechanism of Action
The mechanism of action of N3-Peg15-CH2CH2NH2 is primarily based on its functional groups:
Azide Group (N3): Participates in click chemistry reactions, enabling the formation of stable triazole linkages.
Amine Group (CH2CH2NH2): Engages in various chemical reactions, allowing for the attachment of different functional groups or molecules.
Polyethylene Glycol Chain: Provides biocompatibility and enhances the solubility and stability of the compound in biological systems
Comparison with Similar Compounds
N3-Peg10-CH2CH2NH2: A shorter chain length variant with similar functional groups.
N3-Peg20-CH2CH2NH2: A longer chain length variant with similar functional groups.
N3-Peg15-CH2CH2OH: A compound with a hydroxyl group instead of an amine group
Uniqueness: N3-Peg15-CH2CH2NH2 is unique due to its specific chain length and the presence of both azide and amine functional groups, which provide versatility in chemical modifications and applications. The balance between chain length and functional groups makes it particularly suitable for applications requiring biocompatibility and functionalization .
Properties
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H66N4O15/c33-1-3-37-5-7-39-9-11-41-13-15-43-17-19-45-21-23-47-25-27-49-29-31-51-32-30-50-28-26-48-24-22-46-20-18-44-16-14-42-12-10-40-8-6-38-4-2-35-36-34/h1-33H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYZDVBHECGQAMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H66N4O15 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
746.9 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Tert-butyl N-[(3S)-1-ethylpiperidin-3-YL]carbamate](/img/structure/B8265889.png)
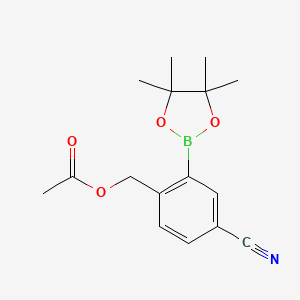
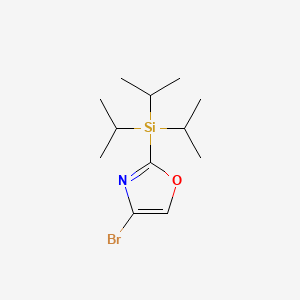
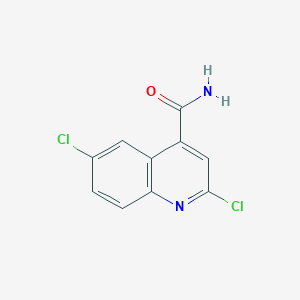
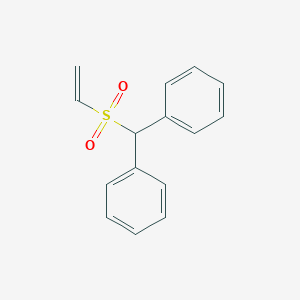


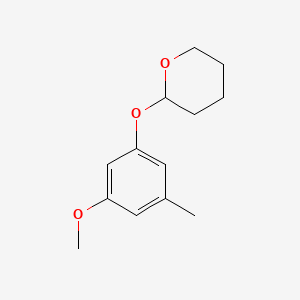

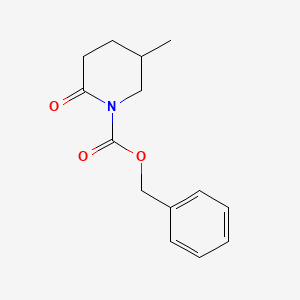
![2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-Aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylimino-iminoazanium](/img/structure/B8265974.png)
![Imino-[2-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylimino]azanium](/img/structure/B8265981.png)
![2-[2-[2-[2-[2-[2-[3-(2,5-Dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylimino-iminoazanium](/img/structure/B8265989.png)
